N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide
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Overview
Description
N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a sulfonyl group, and multiple aromatic rings with various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the aromatic substituents. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of Aromatic Substituents: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve yield. Continuous flow microreactors can enhance reaction efficiency and control, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
- N-[(2,4-dichlorophenyl)methyl]-1-(2-methylphenyl)sulfonylpiperidine-4-carboxamide
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. This uniqueness can make it more effective in certain applications compared to similar compounds .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O4S/c1-14-3-6-19(29-2)20(11-14)30(27,28)25-9-7-15(8-10-25)21(26)24-13-16-4-5-17(22)12-18(16)23/h3-6,11-12,15H,7-10,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZHADAZIXIYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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